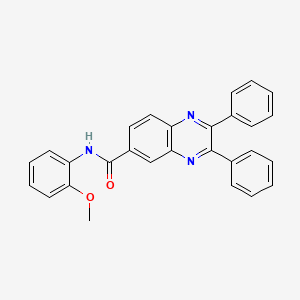
2,2-dichloro-N-(3-chlorophenyl)-1-phenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dichloro-N-(3-chlorophenyl)-1-phenylcyclopropanecarboxamide, commonly known as DCT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DCT is a cyclopropane carboxamide derivative that possesses unique biochemical properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of DCT involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, DCT reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
DCT has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis. DCT has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DCT has been shown to have a neuroprotective effect, reducing the damage caused by ischemic stroke.
Avantages Et Limitations Des Expériences En Laboratoire
DCT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. DCT is also relatively non-toxic, making it safe for use in animal models. However, DCT has some limitations, including its poor solubility in water and low bioavailability.
Orientations Futures
There are several future directions for research involving DCT. One area of interest is the development of DCT-based drugs for the treatment of inflammatory diseases such as arthritis. Another area of interest is the development of DCT-based anticancer drugs. Additionally, further research is needed to elucidate the molecular mechanisms underlying the neuroprotective effects of DCT.
Méthodes De Synthèse
DCT can be synthesized through a multi-step process involving the reaction of 3-chloroaniline, 2,2-dichloroacetyl chloride, and phenylcyclopropane carboxylic acid. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled conditions. The yield of DCT obtained through this method is high, making it an efficient and cost-effective process.
Applications De Recherche Scientifique
DCT has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. DCT has also been shown to inhibit the growth of cancer cells, making it a promising candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
2,2-dichloro-N-(3-chlorophenyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO/c17-12-7-4-8-13(9-12)20-14(21)15(10-16(15,18)19)11-5-2-1-3-6-11/h1-9H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIPBGWWNVVPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5236019.png)
![N-(3-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5236025.png)
![N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine](/img/structure/B5236029.png)
![2-(2-fluorophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5236030.png)
![N-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5236035.png)



![5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5236051.png)

![4-{3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B5236068.png)
![2-methyl-4-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5236075.png)
![1'-(3,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5236078.png)
![1-bromo-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5236084.png)